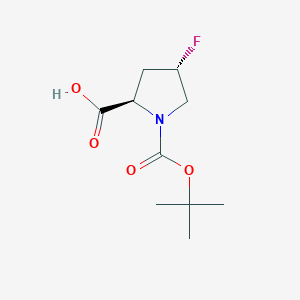

(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Descripción general

Descripción

The compound "(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid" is a fluorinated pyrrolidine derivative. Pyrrolidine rings are five-membered heterocyclic structures containing nitrogen, which are significant in medicinal chemistry due to their presence in many bioactive molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, which can be removed under mild acidic conditions. The fluorine atom at the 4-position of the pyrrolidine ring can influence the biological activity and physical properties of the compound.

Synthesis Analysis

The synthesis of related fluoropyrrolidine derivatives has been reported using a double fluorination strategy. For instance, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides were synthesized in high yield by double fluorination of N-protected (2S,4R)-4-hydroxyproline with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) . Although the specific synthesis of "(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid" is not detailed in the provided papers, similar methodologies could potentially be applied, with adjustments for the stereochemistry and protecting groups.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be analyzed by X-ray crystallography, as demonstrated by the analysis of a related compound, "(2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid" . This compound was found to adopt an envelope conformation, and the dihedral angles between the carboxyl group plane and the pyrrolidine ring were measured. Similar structural analyses could be expected for the "(2R,4S)" isomer, although the presence of the fluorine atom might introduce some differences in the conformation due to its electronegativity.

Chemical Reactions Analysis

Fluoropyrrolidine derivatives are versatile intermediates in organic synthesis. They can be converted into various functionalized compounds such as amides, esters, and nitriles . The presence of the fluorine atom and the Boc-protected amino group in "(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid" suggests that it could undergo similar transformations, which would be useful in the synthesis of complex molecules for medicinal applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrrolidine derivatives are influenced by the presence of the fluorine atom, which can affect the acidity of adjacent protons, the lipophilicity of the molecule, and its metabolic stability. The Boc group also adds steric bulk and protects the amino functionality during synthetic procedures. The exact properties of "(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid" would need to be determined experimentally, but they are likely to be similar to those of related compounds described in the literature .

Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their structure and reactivity, play a significant role in biocatalysis. They can inhibit microbial growth at concentrations below desired yields, impacting the production of biorenewable chemicals. Understanding the inhibitory mechanisms of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae helps in engineering robust strains for improved industrial performance. This involves examining effects on cell membranes, internal pH, and metabolic processes (Jarboe et al., 2013).

Natural and Synthetic Bioactive Compounds

The diversity of natural and synthetic neo fatty acids, including carboxylic acid derivatives, demonstrates a wide range of biological activities. These compounds are prospects for chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Their applications extend to cosmetic, agronomic, and pharmaceutical industries, showcasing the versatility of carboxylic acid derivatives in synthesizing value-added chemicals (Dembitsky, 2006).

Environmental Science: Solvent Use and Extraction

Carboxylic acids are integral in the development of solvents for the extraction and recovery of bio-based chemicals from aqueous streams. Research on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from dilute aqueous streams, including the use of ionic liquids and organophosphorous extractants, highlights the significance of these compounds in separating valuable chemicals for industrial applications. This is especially relevant in the context of producing bio-based plastics from organic acids obtained through fermentative routes (Sprakel & Schuur, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

The tert-butoxycarbonyl (boc) group is known to serve as a protecting group in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The Boc group in the compound can be deprotected under certain conditions, such as high temperatures in the presence of a thermally stable ionic liquid . This deprotection process allows the compound to interact with its targets .

Biochemical Pathways

The deprotection of the boc group can potentially influence various biochemical pathways, depending on the nature of the molecule it is protecting .

Pharmacokinetics

The boc group’s deprotection could potentially influence these properties, affecting the compound’s bioavailability .

Result of Action

The deprotection of the boc group can lead to changes in the structure and function of the molecule it is protecting .

Action Environment

Environmental factors such as temperature can influence the action of this compound. For instance, high temperatures can facilitate the deprotection of the Boc group . Other environmental factors, such as the presence of certain ionic liquids, can also influence the compound’s action .

Propiedades

IUPAC Name |

(2R,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWZXQOYEBWUTH-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433145 | |

| Record name | (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |

CAS RN |

681128-50-7 | |

| Record name | (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)

![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)